molecular formula C9H10BrNO5 B7438583 (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone

(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone

Cat. No. B7438583
M. Wt: 292.08 g/mol
InChI Key: CPFMCDNPGZGSJS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a derivative of furan and oxazinan, which are organic compounds with diverse applications in the pharmaceutical industry. The synthesis of (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone involves several steps and has been optimized to improve yield and purity.

Mechanism of Action

The mechanism of action of (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune response and reduce oxidative stress, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In addition, the compound has been found to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone in lab experiments include its potential as a therapeutic agent in various diseases and its diverse applications in the pharmaceutical industry. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone. These include:
1. Further studies to determine the full range of therapeutic applications of the compound.
2. Investigation of the compound's mechanism of action and potential side effects.
3. Development of novel derivatives with improved efficacy and safety profiles.
4. Exploration of the compound's potential as a drug delivery system for targeted therapies.
5. Evaluation of the compound's potential as a diagnostic tool for certain diseases.
In conclusion, (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone is a chemical compound with significant potential as a therapeutic agent in various diseases. The synthesis of this compound has been optimized to improve yield and purity. The compound's mechanism of action and potential side effects require further investigation. However, its diverse applications in the pharmaceutical industry make it an attractive target for future research.

Synthesis Methods

The synthesis of (3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone involves the reaction of furan-2-carboxylic acid with oxazinan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with bromine to obtain the final product. This method has been optimized to achieve a higher yield and purity of the product.

Scientific Research Applications

(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO5/c10-5-1-2-15-8(5)9(14)11-3-6(12)7(13)4-16-11/h1-2,6-7,12-13H,3-4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFMCDNPGZGSJS-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CON1C(=O)C2=C(C=CO2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CON1C(=O)C2=C(C=CO2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone

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